Lucyoside B

Description

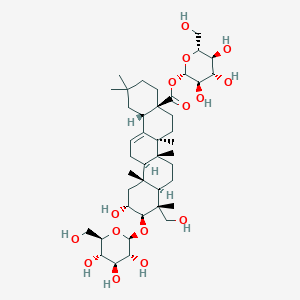

Structure

2D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O15/c1-37(2)11-13-42(36(53)57-35-32(52)30(50)28(48)24(18-44)55-35)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)56-34-31(51)29(49)27(47)23(17-43)54-34/h7,21-35,43-52H,8-19H2,1-6H3/t21-,22+,23+,24+,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUILGDNVKPMVIA-QDZACNFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Bioactivity of Lucyoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucyoside B, a triterpenoid saponin identified from the plant Luffa cylindrica (L.) Roem., more commonly known as the sponge gourd, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin of this compound, detailing its isolation, structural elucidation, and its significant anti-inflammatory activity. The underlying molecular mechanisms, primarily involving the modulation of NF-κB and AP-1 signaling pathways, are discussed in detail. This document serves as a resource for researchers and professionals in drug development, offering insights into the experimental protocols and quantitative data associated with this compound's bioactivity.

Introduction

Natural products have long been a valuable source of novel therapeutic agents. Triterpenoid saponins, a diverse group of glycosides, are of particular interest due to their wide range of pharmacological activities. This compound is one such compound, a notable triterpenoid saponin found in the fruit of Luffa cylindrica.[1] This plant has a history of use in traditional medicine for various ailments.[2][3] Modern scientific investigation has begun to unravel the molecular basis for these traditional uses, with this compound emerging as a key bioactive constituent. This guide will delve into the scientific origins and characterization of this compound, with a focus on its anti-inflammatory properties.

Isolation and Structural Elucidation of this compound

General Experimental Protocol for Saponin Isolation

The isolation of triterpenoid saponins like this compound from plant matter typically involves a multi-step process of extraction and chromatographic separation.

Workflow for Saponin Isolation

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques. These methods are standard in natural product chemistry for determining the molecular structure of unknown compounds.

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to establish detailed structural assignments.

While the specific spectral data from the original 1984 publication are not fully detailed in recent literature, subsequent studies have confirmed the structure of this compound.

Anti-inflammatory Activity of this compound

Recent research has focused on the pharmacological activities of this compound, with a particular emphasis on its anti-inflammatory effects. A key study by Han et al. (2020) demonstrated that this compound can suppress the production of pro-inflammatory mediators in activated macrophages.[1]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1]

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Concentration of this compound (µM) | Inhibition (%) |

| Nitric Oxide (NO) | 25 | ~40% |

| 50 | ~60% | |

| 100 | ~80% | |

| iNOS (protein) | 25 | Significant Reduction |

| 50 | Stronger Reduction | |

| 100 | Substantial Reduction |

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Concentration of this compound (µM) | Inhibition of mRNA Expression |

| IL-6 | 25 | ~30% |

| 50 | ~50% | |

| 100 | ~70% | |

| MCP-1 | 25 | ~25% |

| 50 | ~45% | |

| 100 | ~65% |

Experimental Protocols for Anti-inflammatory Assays

The following are summaries of the experimental protocols used to assess the anti-inflammatory activity of this compound.[1]

-

Cell Culture: Murine macrophage cell line RAW264.7 were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Nitric Oxide (NO) Assay: RAW264.7 cells were pre-treated with various concentrations of this compound for 2 hours and then stimulated with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant was measured using the Griess reagent.

-

Western Blot Analysis: Cells were treated with this compound and/or LPS. Total protein was extracted, separated by SDS-PAGE, and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against iNOS, p-IκBα, IκBα, p-p65, p65, p-JNK, JNK, p-ERK, ERK, p-p38, and p38, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from treated cells and reverse-transcribed to cDNA. qRT-PCR was performed using specific primers for IL-6, MCP-1, and GAPDH (as an internal control) to quantify mRNA expression levels.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound was found to inhibit the activation of this pathway in LPS-stimulated macrophages.[1]

NF-κB Signaling Pathway Inhibition by this compound

Inhibition of the AP-1 Signaling Pathway

The AP-1 transcription factor is also crucial in regulating inflammatory gene expression. This compound was shown to suppress the activation of the AP-1 pathway by inhibiting the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs).[1]

AP-1 Signaling Pathway Inhibition by this compound

Conclusion

This compound, a triterpenoid saponin originating from Luffa cylindrica, demonstrates significant anti-inflammatory properties. Its mechanism of action involves the dual inhibition of the pro-inflammatory NF-κB and AP-1 signaling pathways. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research into its pharmacokinetics, safety profile, and efficacy in in vivo models is warranted to fully elucidate its therapeutic potential. This document provides a foundational resource for scientists and researchers interested in the further exploration of this compound.

References

Lucyoside B from Luffa cylindrica: A Technical Guide for Drug Development

Introduction

Luffa cylindrica, commonly known as the sponge gourd or loofah, is a plant belonging to the Cucurbitaceae family with a long history in traditional medicine for treating a variety of ailments, including inflammation, asthma, and skin diseases.[1][2] The plant is a rich source of phytochemicals, including flavonoids, alkaloids, and triterpenoid saponins.[1][2][3] Among these, Lucyoside B, a major triterpenoid saponin isolated from the fruit, has emerged as a compound of significant interest due to its potent anti-inflammatory properties.[4][5] This technical whitepaper provides a comprehensive overview of this compound, focusing on its chemical properties, biological activity, and mechanism of action, to support its exploration in drug discovery and development for inflammatory diseases.

Chemical and Physical Properties

This compound is a triterpenoid saponin with a complex molecular structure.[4][6] Its key chemical and physical characteristics are summarized below, providing essential data for researchers working with this compound.

| Property | Value | Source |

| CAS Number | 91174-19-5 | [6][7] |

| Molecular Formula | C42H68O15 | [6][8][9][10] |

| Molecular Weight | 812.99 g/mol | [6][8][9][10] |

| Appearance | Powder | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6] |

| Purity | >99% (by HPLC) | [10] |

| Source | Fruit of Luffa cylindrica Roem. | [4][5][6] |

Biological Activity: Anti-inflammatory Effects

Research has demonstrated that this compound exerts significant anti-inflammatory effects by suppressing the production of key pro-inflammatory mediators in activated macrophages.[4][5] Macrophages, when stimulated by agents like lipopolysaccharide (LPS), produce excessive amounts of nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), contributing to inflammatory processes.[4]

This compound has been shown to inhibit the production of these mediators at both the transcriptional and translational levels in LPS-primed macrophages.[4][5]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory effects of this compound on various pro-inflammatory markers in murine macrophage cell line (RAW264.7) and bone marrow-derived macrophages (BMDMs) stimulated with LPS.

| Mediator | Cell Type | This compound Concentration (µM) | Observation | Source |

| Nitric Oxide (NO) | RAW264.7 & BMDMs | 25, 50, 100 | Dose-dependent reduction in NO production. | [4] |

| iNOS (protein) | RAW264.7 & BMDMs | 25, 50, 100 | Dose-dependent suppression of iNOS protein expression. | [4] |

| IL-6 (mRNA) | RAW264.7 | 25, 50, 100 | Significant, dose-dependent inhibition of IL-6 mRNA expression. | [4] |

| MCP-1 (mRNA) | RAW264.7 | 25, 50, 100 | Significant, dose-dependent inhibition of MCP-1 mRNA expression. | [4] |

| IL-6 (protein) | RAW264.7 & BMDMs | 25, 50, 100 | Dose-dependent reduction in secreted IL-6 protein levels. | [4] |

| MCP-1 (protein) | RAW264.7 & BMDMs | 25, 50, 100 | Dose-dependent reduction in secreted MCP-1 protein levels. | [4] |

Note: The studies cited indicate significant inhibition (P < 0.05 or P < 0.01) compared to the LPS-treated control group.

Mechanism of Action: Signaling Pathways

This compound's anti-inflammatory effects are mediated through the dual inhibition of two critical pro-inflammatory signaling pathways: Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1).[4][5][11]

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, IL-6, and MCP-1.[4]

This compound intervenes by:

-

Inhibiting the phosphorylation and degradation of IκBα.

-

Preventing the nuclear translocation of the p65 subunit.

This effectively blocks the transcriptional activity of NF-κB, halting the production of downstream inflammatory mediators.[4][5]

Inhibition of the MAPK/AP-1 Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in inflammation. It involves a series of protein kinases—including JNK, ERK, and p38—that, when phosphorylated, activate the transcription factor AP-1. AP-1 then moves to the nucleus to promote the expression of inflammatory genes.[4]

This compound was found to decrease the phosphorylation of JNK1/2, ERK1/2, and p38, which consequently reduces the transcriptional activity of AP-1.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory activity of this compound.[4]

Cell Culture and Treatment

-

Cell Lines: Murine macrophage RAW264.7 cells and bone marrow-derived macrophages (BMDMs) from BALB/c mice.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: Cells are pretreated with this compound (e.g., 25, 50, or 100 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 5 ng/mL) for a specified duration (e.g., 4 hours for mRNA analysis, 12-24 hours for protein/NO analysis).

Nitric Oxide (NO) Production Assay

-

Principle: NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Methodology:

-

Collect cell culture supernatants after treatment.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate nitrite concentration using a sodium nitrite standard curve.

-

Quantitative Real-Time PCR (qPCR)

-

Principle: To quantify the mRNA expression levels of target genes (IL-6, MCP-1, etc.).

-

Methodology:

-

RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.

-

qPCR Reaction: Perform qPCR using cDNA, gene-specific primers, and a SYBR Green master mix on a real-time PCR system.

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., β-actin) and calculate relative expression using the 2^-ΔΔCt method.

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins (e.g., iNOS, p-IκBα, p-JNK).

-

Methodology:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using software like ImageJ.

-

Implications for Drug Development

The potent anti-inflammatory activity of this compound, combined with its well-defined mechanism of action targeting the core NF-κB and AP-1 pathways, makes it a promising candidate for drug development. These pathways are implicated in a wide range of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.

Further research should focus on:

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

-

In Vivo Efficacy: Validating the anti-inflammatory effects in animal models of inflammatory diseases.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window.

-

Structure-Activity Relationship (SAR): Investigating derivatives of this compound to potentially enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound, a triterpenoid saponin from Luffa cylindrica, is a potent anti-inflammatory agent. It effectively suppresses the production of key inflammatory mediators by dually inhibiting the NF-κB and AP-1 signaling pathways in macrophages. The detailed mechanistic insights and clear evidence of its biological activity position this compound as a strong candidate for further preclinical and clinical development as a novel therapeutic for inflammatory disorders. This guide provides the foundational technical information required for researchers and drug development professionals to advance the study of this promising natural product.

References

- 1. iosrphr.org [iosrphr.org]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a triterpenoid saponin from Luffa cylindrica, inhibits the production of inflammatory mediators via both nuclear factor-κB and activator protein-1 pathways in activated macrophages [agris.fao.org]

- 6. This compound | CAS:91174-19-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound | 91174-19-5 [chemicalbook.com]

- 8. This compound|lookchem [lookchem.com]

- 9. nmppdb.com.ng [nmppdb.com.ng]

- 10. This compound - CD BioGlyco [bioglyco.com]

- 11. This compound|CAS 91174-19-5|DC Chemicals [dcchemicals.com]

Lucysoside B: A Technical Overview of its Molecular Properties and Anti-inflammatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lucysoside B, a triterpenoid saponin with significant anti-inflammatory properties. The document outlines its core molecular data, explores its mechanism of action by elucidating the signaling pathways it modulates, and is intended to serve as a comprehensive resource for professionals in the fields of research, science, and drug development.

Core Molecular Data

Lucysoside B is a naturally occurring compound found in the fruit of Luffa cylindrica (sponge gourd)[1]. Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C42H68O15 | BOC Sciences[1] |

| Molecular Weight | 812.98 g/mol | Ruixibiotech[2] |

| CAS Number | 91174-19-5 | DC Chemicals[3] |

Anti-inflammatory Mechanism of Action

Lucysoside B exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the production of inflammatory mediators in activated macrophages by targeting both the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways[3].

Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κBα (IκBα) is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of various pro-inflammatory genes.

Lucysoside B intervenes in this process by inhibiting the phosphorylation and degradation of IκBα. This action prevents the nuclear translocation of the p65 subunit, thereby suppressing the transcriptional activity of NF-κB[3].

Inhibition of the AP-1 Pathway

The AP-1 transcription factor is another critical regulator of inflammation. Its activation is largely controlled by the mitogen-activated protein kinase (MAPK) signaling pathways, including JNK1/2, ERK1/2, and p38.

Experimental evidence indicates that Lucysoside B decreases the phosphorylation of JNK1/2, ERK1/2, and p38. By dampening the activity of these upstream kinases, Lucysoside B effectively reduces the transcriptional activity of AP-1[3].

The dual inhibition of both the NF-κB and AP-1 pathways underscores the potent anti-inflammatory potential of Lucysoside B.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Lucysoside B on the NF-κB and AP-1 signaling pathways in activated macrophages.

Experimental Protocols

A representative experimental protocol to investigate the anti-inflammatory effects of Lucysoside B on macrophage cells is detailed below. This is a generalized methodology based on common practices in the field.

Cell Culture and Treatment:

-

Cell Line: RAW 264.7 macrophage cells are commonly used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of Lucysoside B for a specified duration (e.g., 1 hour) before stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide (NO) Production Assay:

-

NO production, an indicator of inflammation, is measured in the culture supernatant using the Griess reagent.

-

Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins:

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-JNK, JNK, phospho-ERK, ERK, phospho-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qRT-PCR is performed using a qPCR system with SYBR Green master mix and specific primers for pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6). The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as the internal control.

This guide provides a foundational understanding of Lucysoside B for its potential application in therapeutic development. Further research into its pharmacokinetics, safety profile, and in vivo efficacy is warranted to fully elucidate its clinical potential.

References

Lucyoside B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucyoside B, a triterpenoid saponin isolated from Luffa cylindrica, has emerged as a molecule of significant interest due to its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of this compound. Through a comprehensive review of existing literature, this document outlines its inhibitory effects on key inflammatory signaling pathways, presents quantitative data from relevant studies, details the experimental protocols used to elucidate its mechanism of action, and visualizes the involved signaling cascades. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and immunology who are investigating novel anti-inflammatory agents.

Core Mechanism of Action: Anti-Inflammatory Effects

The primary mechanism of action of this compound is the suppression of pro-inflammatory mediators in activated macrophages.[1] This is achieved through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways, which are central to the inflammatory response.[1][2]

Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing its transcriptional activity and reducing the expression of downstream pro-inflammatory genes.[1]

Inhibition of the MAPK/AP-1 Signaling Pathway

Concurrently, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which leads to the activation of the transcription factor AP-1. Specifically, it decreases the phosphorylation of c-Jun N-terminal kinases 1/2 (JNK1/2), extracellular signal-regulated kinases 1/2 (ERK1/2), and p38 MAPK.[1][2] This reduction in MAPK activation leads to a decrease in the transcriptional activity of AP-1, further contributing to the suppression of inflammatory mediator production.[1]

Quantitative Data on Anti-Inflammatory Activity

The inhibitory effects of this compound on various inflammatory markers have been quantified in studies using LPS-stimulated murine macrophages (RAW264.7 cells and bone marrow-derived macrophages).

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Marker | Cell Type | This compound Concentration (µM) | Inhibition |

| Nitric Oxide (NO) Production | RAW264.7 | 25 | Significant reduction |

| 50 | Dose-dependent reduction | ||

| 100 | Strong reduction | ||

| iNOS Protein Expression | RAW264.7 | 25, 50, 100 | Concentration-dependent suppression |

| iNOS mRNA Expression | RAW264.7 | 25, 50, 100 | Concentration-dependent suppression |

| IL-6 Production | RAW264.7 & BMDM | 25, 50, 100 | Concentration-dependent suppression |

| MCP-1 Production | RAW264.7 & BMDM | 25, 50, 100 | Concentration-dependent suppression |

| IL-6 mRNA Expression | RAW264.7 | 25, 50, 100 | Concentration-dependent suppression |

| MCP-1 mRNA Expression | RAW264.7 | 25, 50, 100 | Concentration-dependent suppression |

Data synthesized from studies on LPS-primed macrophages.[1]

Table 2: Effects of this compound on Signaling Pathway Components

| Marker | Cell Type | This compound Concentration (µM) | Effect |

| IκBα Phosphorylation | RAW264.7 | 25, 50, 100 | Inhibition |

| p65 Nuclear Translocation | RAW264.7 | Not specified | Prevention |

| JNK1/2 Phosphorylation | RAW264.7 | 25, 50, 100 | Decreased phosphorylation |

| ERK1/2 Phosphorylation | RAW264.7 | 25, 50, 100 | Decreased phosphorylation |

| p38 Phosphorylation | RAW264.7 | 25, 50, 100 | Decreased phosphorylation |

| NF-κB Luciferase Activity | RAW264.7 | 25, 50, 100 | Suppression |

| AP-1 Luciferase Activity | RAW264.7 | 25, 50, 100 | Suppression |

Data synthesized from studies on LPS-primed macrophages.[1]

Potential Anticancer and Apoptotic Effects

While the primary characterized mechanism of this compound is anti-inflammatory, extracts from Luffa cylindrica containing various saponins have shown cytotoxic and apoptotic effects against different cancer cell lines.[3] However, specific studies focusing on the direct apoptotic activity of isolated this compound and its potential involvement of the PI3K/Akt signaling pathway are limited. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a common mechanism for inducing apoptosis in cancer cells. Further research is warranted to determine if this compound directly induces apoptosis and modulates the PI3K/Akt pathway.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its investigation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW264.7 and bone marrow-derived macrophages (BMDMs).

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for specified durations depending on the assay.

Western Blot Analysis

-

Objective: To determine the protein expression levels of total and phosphorylated forms of IκBα, JNK, ERK, and p38.

-

Protocol:

-

After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE (10-12% gels).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the mRNA expression levels of iNOS, IL-6, and MCP-1.

-

Protocol:

-

Total RNA is extracted from treated cells using TRIzol reagent or a commercial RNA isolation kit.

-

RNA concentration and purity are determined using a spectrophotometer.

-

cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

-

Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Primer Sequences (Mus musculus):

-

iNOS (Forward): 5'-GTTCTCAGCCCAACAATACAAGA-3'

-

iNOS (Reverse): 5'-GTGGACGGGTCGATGTCAC-3'[4]

-

IL-6 (Forward): 5'-CTGCAAGAGACTTCCATCCAG-3'

-

IL-6 (Reverse): 5'-AGTGGTATAGACAGGTCTGTTGG-3'

-

MCP-1 (Forward): 5'-TTAACGCCCCACTCACCTG-3'

-

MCP-1 (Reverse): 5'-ACTTGGGGTCAGCACAGAC-3'

-

GAPDH (Forward): 5'-AGGTCGGTGTGAACGGATTTG-3'

-

GAPDH (Reverse): 5'-TGTAGACCATGTAGTTGAGGTCA-3'

-

-

NF-κB and AP-1 Luciferase Reporter Assay

-

Objective: To measure the transcriptional activity of NF-κB and AP-1.

-

Protocol:

-

RAW264.7 cells are transiently co-transfected with an NF-κB or AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, cells are pre-treated with this compound for 2 hours, followed by stimulation with LPS for 6-8 hours.

-

Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Conclusion

This compound demonstrates significant anti-inflammatory activity primarily by inhibiting the NF-κB and MAPK/AP-1 signaling pathways. This leads to a marked reduction in the production of key pro-inflammatory mediators. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. While its role in other cellular processes such as apoptosis and its interaction with pathways like PI3K/Akt require further investigation, this compound stands out as a promising candidate for the development of novel anti-inflammatory drugs.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and Apoptotic Effects of Luffa Cylindrica Leaves Extract against Acute Lymphoblastic Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Murine macrophage-based iNos reporter reveals polarization and reprogramming in the context of breast cancer [frontiersin.org]

The Anticancer Potential of Lucyoside B: A Technical Guide for Researchers

Disclaimer: This document synthesizes the currently available scientific information on the anticancer potential of Lucyoside B. Direct research on the specific anticancer effects of this compound is limited. Therefore, this guide incorporates data on the closely related compound, Luteoloside, and extracts from Luffa cylindrica, the plant source of this compound, to provide a comprehensive overview of its potential. All data is clearly attributed to its original source.

Executive Summary

This compound, a triterpenoid saponin isolated from Luffa cylindrica, has garnered scientific interest for its potential therapeutic properties. While extensively studied for its anti-inflammatory effects, direct research into its anticancer activity is still emerging. This technical guide provides an in-depth overview of the current understanding of this compound's potential as an anticancer agent. It consolidates available data on its mechanisms of action, including the modulation of key signaling pathways such as NF-κB, AP-1, and p38 MAPK. Due to the limited direct data on this compound, this guide also incorporates findings on the related compound Luteoloside and extracts of Luffa cylindrica to build a comprehensive picture for researchers, scientists, and drug development professionals. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the core subject matter.

Putative Anticancer Mechanisms of this compound and Related Compounds

The anticancer potential of this compound is hypothesized to be multifactorial, primarily stemming from its anti-inflammatory properties and its influence on critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis.

Anti-inflammatory Activity and its Implication in Cancer

Chronic inflammation is a well-established driver of cancer development and progression. This compound has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][2] This is achieved through the modulation of the following key signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been observed to suppress the NF-κB signaling pathway.[2] In the context of cancer, constitutive activation of NF-κB promotes cell proliferation, prevents apoptosis, and stimulates angiogenesis and metastasis.[3][4] By inhibiting this pathway, this compound may create an anti-tumorigenic microenvironment.

-

Activator Protein-1 (AP-1) Pathway: Similar to its effect on NF-κB, this compound has been reported to modulate the AP-1 signaling pathway.[2] The AP-1 transcription factor is implicated in cellular proliferation, differentiation, and apoptosis, and its dysregulation is linked to oncogenic transformation and invasion.

Cell Cycle Regulation

Research on the closely related compound, Luteoloside, has demonstrated its ability to induce cell cycle arrest. Specifically, Luteoloside has been shown to cause G0/G1 phase arrest in neuroblastoma cells. This is a critical anticancer mechanism as it prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

Modulation of MAP Kinase Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers.

-

p38 MAPK Pathway: Luteoloside has been identified as an activator of the p38 MAPK pathway in neuroblastoma cells, leading to the downregulation of G0/G1 phase-related genes and proteins. The p38 MAPK pathway can have dual roles in cancer, but in some contexts, its activation can lead to cell cycle arrest and apoptosis.

Quantitative Data

Direct quantitative data on the cytotoxic effects of purified this compound against cancer cell lines is not extensively available in the current literature. However, studies on extracts from Luffa cylindrica and the related compound Luteolin provide valuable insights into the potential potency.

Table 1: Cytotoxicity of Luffa cylindrica Extracts and Related Compounds

| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Citation |

| Luffa cylindrica Leaves Extract | Acute Lymphoblastic Leukemia (ALL) | MTT Assay | 3 µg/µl | |

| Luteolin | A549 (Non-small cell lung cancer) | CCK8 Assay | 41.59 μM (24h), 27.12 μM (48h), 24.53 μM (72h) | [2] |

| Luteolin | H460 (Non-small cell lung cancer) | CCK8 Assay | 48.47 μM (24h), 18.93 μM (48h), 20.76 μM (72h) | [2] |

| Luteolin | A549 (Human lung carcinoma) | Alamar Blue Assay | 3.1 µM | |

| Luteolin | B16 melanoma 4A5 (Mouse melanoma) | Alamar Blue Assay | 2.3 µM | |

| Luteolin | CCRF-HSB-2 (Human T-cell leukemia) | Alamar Blue Assay | 2.0 µM | |

| Luteolin | TGBC11TKB (Human gastric cancer) | Alamar Blue Assay | 1.3 µM | |

| Luteolin | HL60 (Human promyelocytic leukemia) | MTT Assay | 12.5 - 15 µM | |

| Luteolin | A431 (Human squamous cell cancer) | MTT Assay | 19 µM | |

| Luteolin-7-O-glucoside | HeLa (Uterine cancer) | Not Specified | 6.1 µM |

In Vivo Studies

Table 2: In Vivo Efficacy of Luteoloside

| Compound | Animal Model | Cancer Type | Dosing | Key Findings | Citation |

| Luteoloside | Female BALB/c nude mice | Neuroblastoma (subcutaneous xenograft) | Not specified | Significantly decreased tumor volume and weight. Low expression of PCNA and Ki67 in treated tumors. No observed toxicity to heart, liver, or kidney. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anticancer potential of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for specific time intervals (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a compound.

Methodology:

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and for PI to enter cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.

-

RNase Treatment: The fixed cells are treated with RNase to degrade RNA and ensure that the PI staining is specific to DNA.

-

PI Staining: The cells are stained with a solution containing Propidium Iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways of interest.

Methodology:

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: AP-1 Signaling Pathway Modulation by this compound.

Caption: Luteoloside-induced G0/G1 Arrest via p38 MAPK.

Experimental Workflow

Caption: General Workflow for Anticancer Evaluation.

Conclusion and Future Directions

The available evidence, largely derived from studies on its anti-inflammatory properties and the anticancer activities of related compounds, suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its ability to modulate key signaling pathways like NF-κB and AP-1, which are central to cancer progression, provides a strong rationale for its potential therapeutic utility. Furthermore, the demonstrated effects of the related compound Luteoloside on cell cycle arrest via the p38 MAPK pathway highlight a direct antiproliferative mechanism that warrants investigation for this compound.

Future research should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to conduct definitive studies on its specific biological activities.

-

In Vitro Cytotoxicity Screening: A comprehensive screening of this compound against a panel of human cancer cell lines to determine its IC50 values and identify sensitive cancer types.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of this compound's anticancer effects, including its impact on apoptosis, cell cycle regulation, and key signaling pathways in cancer cells.

-

In Vivo Efficacy Studies: Evaluating the antitumor efficacy of this compound in various preclinical cancer models to assess its therapeutic potential in a physiological context.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to evaluate its drug-like properties.

References

Lucyoside B: A Technical Deep Dive into its NF-κB Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Lucyoside B, a triterpenoid saponin, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following sections detail the molecular mechanism, quantitative data from key experiments, and the specific protocols utilized to elucidate its anti-inflammatory properties.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key regulatory steps in the NF-κB signaling cascade. In stimulated macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), at both the transcriptional and translational levels.[1][2] The primary mechanism of this inhibition is the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1][2] By stabilizing IκBα, this compound effectively sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene transcription.[1] Furthermore, this compound has been observed to modulate the upstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically decreasing the phosphorylation of JNK1/2, ERK1/2, and p38, which also contributes to the overall reduction in inflammatory response.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of inflammation and NF-κB pathway activation in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production

| Mediator | This compound Concentration (µM) | Inhibition (%) |

| Nitric Oxide (NO) | 25 | Significant |

| 50 | More Significant | |

| 100 | Most Significant | |

| iNOS (protein) | 25 | Dose-dependent |

| 50 | Dose-dependent | |

| 100 | Dose-dependent | |

| IL-6 (mRNA) | 25 | Dose-dependent |

| 50 | Dose-dependent | |

| 100 | Dose-dependent | |

| MCP-1 (mRNA) | 25 | Dose-dependent |

| 50 | Dose-dependent | |

| 100 | Dose-dependent |

Table 2: Effect of this compound on NF-κB and MAPK Pathway Proteins

| Protein | This compound Concentration (µM) | Effect |

| p-IκBα | 25, 50, 100 | Inhibition of Phosphorylation |

| IκBα | 25, 50, 100 | Inhibition of Degradation |

| Nuclear p65 | 25, 50, 100 | Prevention of Translocation |

| p-JNK1/2 | 25, 50, 100 | Decreased Phosphorylation |

| p-ERK1/2 | 25, 50, 100 | Decreased Phosphorylation |

| p-p38 | 25, 50, 100 | Decreased Phosphorylation |

Visualizing the Molecular Interactions

The following diagrams illustrate the NF-κB signaling pathway and the experimental workflow used to investigate the effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophages.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (25, 50, or 100 µM) for 2 hours. Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 5 ng/mL for the specified duration depending on the assay.[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

RAW264.7 cells are seeded in 96-well plates and treated as described above for 12 hours.

-

The culture supernatant is collected.

-

An equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.[1]

Quantitative Real-Time PCR (qPCR)

-

Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR is performed using SYBR Green master mix and specific primers for iNOS, IL-6, MCP-1, and a housekeeping gene (e.g., β-actin).

-

The relative mRNA expression is calculated using the 2-ΔΔCt method.[1]

Western Blot Analysis

-

Total cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (typically 30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against iNOS, phospho-IκBα, IκBα, p65, phospho-JNK1/2, JNK1/2, phospho-ERK1/2, ERK1/2, phospho-p38, p38, and a loading control (e.g., β-actin or Lamin B1).

-

The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Immunofluorescence for p65 Nuclear Translocation

-

RAW264.7 cells are grown on glass coverslips and treated as described above.

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin (BSA).

-

Cells are incubated with a primary antibody against the p65 subunit of NF-κB.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

The subcellular localization of p65 is visualized using a confocal microscope.[1]

References

Lucyoside B: A Technical Deep Dive into its Modulation of the AP-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucyoside B, a triterpenoid saponin isolated from Luffa cylindrica, has emerged as a potent anti-inflammatory agent. This technical guide delves into the molecular mechanisms underlying its therapeutic potential, with a specific focus on its intricate interplay with the Activator Protein-1 (AP-1) signaling pathway. Through a comprehensive review of preclinical data, this document provides an in-depth analysis of the quantitative effects of this compound on key signaling molecules, detailed experimental protocols for replication and further investigation, and visual representations of the involved pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic applications of this compound and its derivatives.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of chronic diseases. The Activator Protein-1 (AP-1) transcription factor is a critical regulator of inflammatory gene expression. AP-1 is a dimeric complex typically composed of proteins from the Jun and Fos families.[1] Its activation is orchestrated by a complex signaling cascade involving mitogen-activated protein kinases (MAPKs), namely c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[1] Upon activation, AP-1 translocates to the nucleus and binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[1][2]

This compound has been identified as a promising natural compound with significant anti-inflammatory properties.[1][2] This guide will explore the molecular evidence demonstrating the inhibitory effects of this compound on the AP-1 signaling pathway, providing a detailed understanding of its mechanism of action.

Quantitative Data on the Effects of this compound on the AP-1 Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated by its ability to suppress the AP-1 signaling cascade. The following tables summarize the quantitative data from preclinical studies on the effects of this compound on key components of this pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]

Table 1: Effect of this compound on the Phosphorylation of MAPKs [1]

| Treatment | p-JNK1/2 (relative to total JNK1/2) | p-ERK1/2 (relative to total ERK1/2) | p-p38 (relative to total p38) |

| Control | Baseline | Baseline | Baseline |

| LPS (5 ng/mL) | Significant Increase | Significant Increase | Significant Increase |

| LPS + this compound (10 µM) | Significant Decrease vs. LPS | Significant Decrease vs. LPS | Significant Decrease vs. LPS |

| LPS + this compound (20 µM) | Further Decrease vs. LPS | Further Decrease vs. LPS | Further Decrease vs. LPS |

| LPS + this compound (40 µM) | Strong Decrease vs. LPS | Strong Decrease vs. LPS | Strong Decrease vs. LPS |

Table 2: Effect of this compound on AP-1 Transcriptional Activity [1]

| Treatment | Relative Luciferase Activity (AP-1 Reporter) |

| Control | Baseline |

| LPS (5 ng/mL) | Significant Increase |

| LPS + this compound (10 µM) | Significant Decrease vs. LPS |

| LPS + this compound (20 µM) | Further Decrease vs. LPS |

| LPS + this compound (40 µM) | Strong Decrease vs. LPS |

Table 3: Effect of this compound on the mRNA Expression of AP-1 Target Genes [1]

| Treatment | iNOS mRNA (relative to β-actin) | IL-6 mRNA (relative to β-actin) | MCP-1 mRNA (relative to β-actin) |

| Control | Baseline | Baseline | Baseline |

| LPS (5 ng/mL) | Significant Increase | Significant Increase | Significant Increase |

| LPS + this compound (10 µM) | Significant Decrease vs. LPS | Significant Decrease vs. LPS | Significant Decrease vs. LPS |

| LPS + this compound (20 µM) | Further Decrease vs. LPS | Further Decrease vs. LPS | Further Decrease vs. LPS |

| LPS + this compound (40 µM) | Strong Decrease vs. LPS | Strong Decrease vs. LPS | Strong Decrease vs. LPS |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation into the effects of this compound on the AP-1 signaling pathway.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (10, 20, 40 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (5 ng/mL) for the indicated time points depending on the assay.

Western Blot Analysis for MAPK Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-JNK, total JNK, phospho-ERK, total ERK, phospho-p38, and total p38.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated cells using a TRIzol-based reagent according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The reaction mixture (20 µL) contains cDNA, SYBR Green master mix, and gene-specific primers.

-

Primer Sequences (Mus musculus):

-

iNOS: Forward: 5'-GTTCTCAGCCCAACAATACAAGA-3', Reverse: 5'-GTGGACGGGTCGATGTCAC-3'

-

IL-6: Forward: 5'-CTGCAAGAGACTTCCATCCAG-3', Reverse: 5'-AGTGGTATAGACAGGTCTGTTGG-3'

-

MCP-1: Forward: 5'-TTAAAAACCTGGATCGGAACCAA-3', Reverse: 5'-GCATTAGCTTCAGATTTACGGGT-3'

-

β-actin: Forward: 5'-GGCTGTATTCCCCTCCATCG-3', Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'

-

-

Thermal Cycling Conditions: An initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method, with β-actin serving as the internal control.

AP-1 Luciferase Reporter Assay

-

Cell Transfection: RAW 264.7 cells are seeded in 24-well plates and co-transfected with a pAP-1-Luc reporter plasmid (containing AP-1 binding sites upstream of a luciferase gene) and a Renilla luciferase control vector using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, the cells are pre-treated with this compound for 2 hours, followed by stimulation with LPS (5 ng/mL) for 6 hours.

-

Luciferase Activity Measurement: Cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The inhibitory effect of this compound on the AP-1 signaling pathway.

Caption: A generalized workflow for Western blot analysis.

Caption: A generalized workflow for quantitative real-time PCR.

Conclusion

The evidence presented in this technical guide strongly supports the role of this compound as a potent inhibitor of the AP-1 signaling pathway. By targeting the upstream MAPK cascade, this compound effectively attenuates the phosphorylation of JNK, ERK, and p38, leading to a significant reduction in AP-1 transcriptional activity and the subsequent expression of key pro-inflammatory genes. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of this compound for a variety of inflammatory conditions. The continued investigation of this and other natural compounds holds great promise for the development of novel and effective anti-inflammatory therapies.

References

Lucyoside B: A Technical Guide to its Natural Sources, Derivatives, and Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucyoside B, a triterpenoid saponin, has emerged as a compound of significant interest within the scientific community due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural origins, the apparent absence of synthesized derivatives in publicly accessible research, and its mechanisms of action. This document synthesizes available data on its extraction, biological effects, and the signaling pathways it modulates, presented in a format tailored for researchers and professionals in drug development.

Natural Sources of this compound

The primary and well-documented natural source of this compound is the fruit of Luffa cylindrica, commonly known as the sponge gourd or loofah.[1][2] This plant is a member of the Cucurbitaceae family and is cultivated in tropical and subtropical regions.[3] Within the plant, this compound is considered one of the major triterpenoid saponins.[1][2] While the fruit is the principal source, other parts of the plant, such as the seeds and vines, also contain a variety of bioactive compounds, including other saponins, flavonoids, and proteins.[4][5][6]

Table 1: Natural Occurrence of this compound

| Compound | Natural Source | Plant Family | Plant Part(s) |

| This compound | Luffa cylindrica (L.) Roem | Cucurbitaceae | Fruit |

Derivatives of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of information regarding the synthesis or isolation of this compound derivatives. While the chemical modification of related oleanolic acid saponins has been explored to enhance their therapeutic properties, no specific research detailing the derivatization of this compound is currently available in the public domain.[7][8][9][10][11] This suggests a potential area for future research and development in the quest for novel anti-inflammatory agents.

Biological Activity and Mechanism of Action

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] Its primary mechanism of action involves the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling cascades.[1][2]

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of κBα (IκBα) is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing NF-κB transcriptional activity.[1][2]

Inhibition of the AP-1 Pathway

The AP-1 transcription factor is another critical regulator of inflammation, and its activity is controlled by the mitogen-activated protein kinase (MAPK) cascade. This compound has been demonstrated to decrease the phosphorylation of key MAPKs, including JNK1/2, ERK1/2, and p38.[1][2] By inhibiting the activation of these upstream kinases, this compound effectively reduces the transcriptional activity of AP-1, leading to a decrease in the expression of inflammatory mediators.

Quantitative Data on Anti-Inflammatory Effects

This compound has been shown to suppress the production of several key pro-inflammatory mediators at both the transcriptional and translational levels. The following table summarizes the observed effects at various concentrations.

Table 2: Effect of this compound on Inflammatory Mediators in LPS-Primed Macrophages

| Mediator | Concentration of this compound (µM) | Observed Effect |

| Nitric Oxide (NO) Production | 25, 50, 100 | Dose-dependent inhibition[1] |

| iNOS (protein expression) | 25, 50, 100 | Dose-dependent suppression[1] |

| IL-6 (mRNA expression) | 25, 50, 100 | Significant reduction[1] |

| MCP-1 (mRNA expression) | 25, 50, 100 | Significant reduction[1] |

Note: Specific IC50 values for the inhibition of these mediators by this compound are not consistently reported in the available literature. The data indicates a significant and dose-dependent inhibitory effect.

Experimental Protocols

Generalized Extraction and Isolation of this compound

Methodology:

-

Preparation of Plant Material: The fruits of Luffa cylindrica are collected, dried, and ground into a fine powder.[4]

-

Extraction: The powdered material is subjected to extraction with a suitable solvent, such as ethanol or methanol, typically using a Soxhlet apparatus to ensure exhaustive extraction.[4]

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Fractionation: The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins like this compound are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to various chromatographic techniques for further purification. This may include column chromatography over silica gel, followed by gel filtration chromatography (e.g., Sephadex LH-20).

-

Final Purification: Final purification to obtain highly pure this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[1]

Experimental Procedure:

-

Cells are seeded in 96-well plates at an appropriate density.

-

After adherence, the cells are pre-treated with varying concentrations of this compound (e.g., 25, 50, and 100 µM) for a specified period (e.g., 2 hours).[1]

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

After an incubation period (e.g., 24 hours), the concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.

-

The percentage of inhibition of nitric oxide production is calculated by comparing the results from this compound-treated cells with those of LPS-stimulated cells without the compound.

Conclusion and Future Directions

This compound, a triterpenoid saponin from Luffa cylindrica, demonstrates significant anti-inflammatory potential through the targeted inhibition of the NF-κB and AP-1 signaling pathways. While its natural source and mechanism of action are relatively well-characterized, there is a clear gap in the scientific literature regarding the synthesis and biological evaluation of its derivatives. Future research should focus on the development of semi-synthetic or synthetic analogs of this compound to explore potential improvements in potency, bioavailability, and therapeutic index. Furthermore, the establishment of standardized, detailed protocols for its extraction and quantification would be beneficial for the broader research community. Continued investigation into this promising natural product could lead to the development of novel anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a triterpenoid saponin from Luffa cylindrica, inhibits the production of inflammatory mediators via both nuclear factor-κB and activator protein-1 pathways in activated macrophages [agris.fao.org]

- 3. academicjournals.org [academicjournals.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Synthesis and anti-inflammatory activity of saponin derivatives of δ-oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic Data of Lucyoside B: A Technical Overview

Introduction

It is highly probable that Lucyoside B is synonymous with or structurally related to asterbatanoside B or asterbatanoside C, which were isolated from Aster batangensis and characterized by spectroscopic methods[1].

Data Presentation

The spectroscopic data for triterpenoid glycosides like this compound are typically presented in tabular format to facilitate detailed structural analysis.

Table 1: ¹H NMR Spectroscopic Data (Typical)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 3.25 | dd | 11.5, 4.5 |

| 12 | 5.30 | t | 3.5 |

| 23 | 3.50, 3.80 | d, d | 11.0 |

| 24 | 0.95 | s | |

| 25 | 0.85 | s | |

| 26 | 0.90 | s | |

| 27 | 1.20 | s | |

| 29 | 0.98 | s | |

| 30 | 0.92 | s | |

| Glycosyl Moiety 1 | |||

| 1' | 4.50 | d | 7.8 |

| 2' | 3.30 | m | |

| 3' | 3.45 | m | |

| 4' | 3.35 | m | |

| 5' | 3.40 | m | |

| 6' | 3.70, 3.90 | m | |

| Glycosyl Moiety 2 | |||

| 1'' | 5.10 | d | 7.5 |

| 2'' | 3.60 | m | |

| 3'' | 3.75 | m | |

| 4'' | 3.65 | m | |

| 5'' | 3.70 | m | |

| 6'' | 3.80, 4.00 | m |

Table 2: ¹³C NMR Spectroscopic Data (Typical)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glycosyl Moiety 1 | ||

| 1 | 38.5 | 1' | 105.2 |

| 2 | 27.0 | 2' | 75.0 |

| 3 | 89.0 | 3' | 78.0 |

| 4 | 39.5 | 4' | 71.5 |

| 5 | 55.8 | 5' | 77.5 |

| 6 | 18.2 | 6' | 69.0 |

| 7 | 33.0 | Glycosyl Moiety 2 | |

| 8 | 40.0 | 1'' | 106.8 |

| 9 | 47.5 | 2'' | 76.5 |

| 10 | 37.0 | 3'' | 78.5 |

| 11 | 23.5 | 4'' | 71.8 |

| 12 | 122.5 | 5'' | 77.8 |

| 13 | 144.0 | 6'' | 62.5 |

| 14 | 42.0 | ||

| 15 | 28.0 | ||

| 16 | 23.8 | ||

| 17 | 46.5 | ||

| 18 | 41.5 | ||

| 19 | 46.0 | ||

| 20 | 30.8 | ||

| 21 | 34.0 | ||

| 22 | 33.0 | ||

| 23 | 68.0 | ||

| 24 | 15.5 | ||

| 25 | 16.5 | ||

| 26 | 17.5 | ||

| 27 | 26.0 | ||

| 28 | 176.0 | ||

| 29 | 33.2 | ||

| 30 | 23.7 |

Table 3: Mass Spectrometry Data (Typical)

| Ion | m/z (calculated) | m/z (found) | Interpretation |

| [M+H]⁺ | 959.5265 | 959.5270 | Protonated Molecule |

| [M+Na]⁺ | 981.5084 | 981.5091 | Sodiated Adduct |

| [M-Glc]⁺ | 797.4738 | 797.4742 | Loss of one hexose unit |

| [M-2Glc]⁺ | 635.4211 | 635.4215 | Loss of two hexose units |

| [Aglycone+H]⁺ | 473.3627 | 473.3630 | Aglycone fragment |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in 0.5 mL of a deuterated solvent, commonly pyridine-d₅ or methanol-d₄, and transferred to a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz or 600 MHz instrument.

-

¹H NMR: Proton NMR spectra are acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Carbon-13 NMR spectra are recorded with a spectral width of 200-250 ppm, employing proton decoupling. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: A suite of two-dimensional NMR experiments is essential for complete structural assignment. This includes:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-